4-Ethyl-5-methyl-2H-pyrazol-3-ylamine
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Description
The compound "4-Ethyl-5-methyl-2H-pyrazol-3-ylamine" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The ethyl and methyl groups attached to the pyrazole ring in this compound suggest that it may have unique physical and chemical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazines with various carbonyl compounds. For instance, a general approach to synthesize polysubstituted pyrazoles, as mentioned in one study, involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines . Another study describes the conversion of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates into various heterocyclic compounds, including pyrazole derivatives, by treatment with different nucleophilic reagents such as hydrazine hydrate . These methods highlight the versatility of pyrazole synthesis, which can be tailored to produce specific substitutions on the pyrazole ring.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic methods and crystallography. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its 3D structure was confirmed by single-crystal X-ray diffraction studies . The crystal structure is often stabilized by intermolecular hydrogen bonds and π-π stacking interactions, which are crucial for the compound's stability and reactivity .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a range of chemical reactions, leading to the formation of various bioactive compounds. The reactivity of the pyrazole ring allows for further transformations, such as the conversion of 2-(pyrazolyl)ethanols to 2-(pyrazolyl)ethylamine, which can exhibit potent biological activities . Additionally, the reaction of pyrazole derivatives with different reagents can lead to the formation of diverse structures with potential applications in medicinal chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of substituents like ethyl and methyl groups can affect the compound's boiling point, solubility, and stability. The crystal structure analysis provides insights into the compound's solid-state properties, such as lattice parameters and intermolecular interactions . Theoretical calculations, such as density functional theory (DFT), can predict the electronic structure and properties of the molecule, which are often in good agreement with experimental data . These properties are essential for understanding the compound's behavior in different environments and its potential applications.
Scientific Research Applications
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Medicinal Chemistry and Drug Discovery
- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals .
- Pyrazoles have been shown to be cytotoxic to several human cell lines . Some drugs currently on the market have the pyrazole ring as the key structural motif .
- Several drugs that have pyrazoles in their structure have been approved for the treatment of different types of cancer .
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Coordination Chemistry
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Organometallic Chemistry
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Antioxidant and Anticancer Activities
- Pyrazoles have been shown to have antioxidant and anticancer activities . For example, 4,4ʹ- (Arylmethylene)bis (1 H -pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties . Several derivatives proved to be cytotoxic in the RKO cell line .
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Anti-tubercular Activity
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Green Synthesis
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Microwave-Assisted Synthesis
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Monoamine Oxidase (MAO) Inhibitors
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Cyclocondensation of Acetylenic Ketones
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Synthesis of 4,4ʹ-(Arylmethylene)bis(1 H -pyrazol-5-ols)
- 4,4ʹ-(Arylmethylene)bis(1 H -pyrazol-5-ols) derivatives were synthesized and evaluated for their radical scavenging activity by DPPH assay and tested in vitro on colorectal RKO carcinoma cells to determine their cytotoxic properties . Several derivatives proved to be cytotoxic in the RKO cell line .
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Anti-tubercular Activity
properties
IUPAC Name |
4-ethyl-5-methyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-5-4(2)8-9-6(5)7/h3H2,1-2H3,(H3,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQGVTQBADVJTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
151521-79-8 |
Source
|
Record name | 4-ethyl-3-methyl-1H-pyrazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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